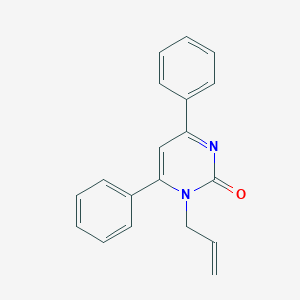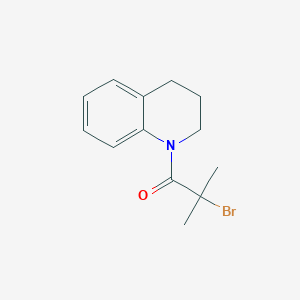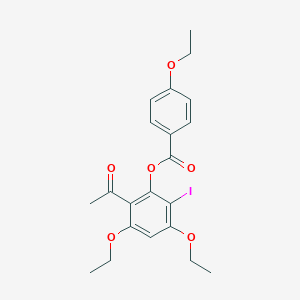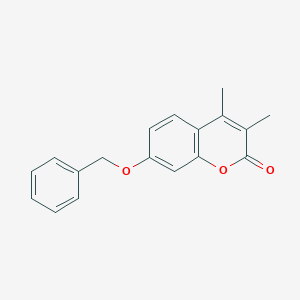![molecular formula C16H18O5 B293355 ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B293355.png)
ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, also known as EDO, is a chemical compound that has been synthesized for various scientific research applications. EDO is a member of the coumarin family and has been found to have potential therapeutic effects due to its unique chemical structure.
作用机制
The mechanism of action of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is not fully understood, but it is believed to act through multiple pathways. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also scavenges free radicals and reduces oxidative stress. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
实验室实验的优点和局限性
Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has low toxicity and is well-tolerated in animal models. However, ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other diseases such as cancer and diabetes. Additionally, the development of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate analogs with improved solubility and longer half-life could enhance its potential as a therapeutic agent.
In conclusion, ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound that has been synthesized for various scientific research applications. It has potential therapeutic effects due to its unique chemical structure. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurological disorders. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, including investigating its potential therapeutic effects in various diseases and developing analogs with improved properties.
合成方法
The synthesis of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions and produces ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been extensively studied for its potential therapeutic effects in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C16H18O5 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC 名称 |
ethyl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C16H18O5/c1-5-19-16(18)11(4)20-13-7-6-12-9(2)8-14(17)21-15(12)10(13)3/h6-8,11H,5H2,1-4H3 |
InChI 键 |
AAJVKSOCLHYPOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C |
规范 SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate](/img/structure/B293281.png)

![3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B293285.png)
![ethyl 4-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B293286.png)
![8-acetyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293296.png)
![2-[(4-chlorophenyl)(hydroxy)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293298.png)
![methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293299.png)

![5-Methyl-3-(4-methylphenyl)-6-prop-2-enylfuro[3,2-g]chromen-7-one](/img/structure/B293303.png)
